molecular formula C10H15ClN2O2 B3244171 N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride CAS No. 1609407-27-3

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride

Cat. No. B3244171
CAS RN: 1609407-27-3
M. Wt: 230.69
InChI Key: ZVWAEVPWHJTDJX-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1609407-27-3. It has a molecular weight of 230.69 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-3-10 (13)12-8-5-4-7 (11)6-9 (8)14-2;/h4-6H,3,11H2,1-2H3, (H,12,13);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the sources I found.

Scientific Research Applications

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride, to explore their antioxidant and anticancer activities. These compounds showed significant antioxidant activity, surpassing that of ascorbic acid in some cases. The research further demonstrated anticancer efficacy against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain derivatives showing substantial cytotoxicity, especially against the glioblastoma cell line (Tumosienė et al., 2020).

Antimicrobial Activity

Helal et al. (2013) explored the antibacterial and antifungal properties of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share structural similarities with N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride. The study discovered that several of these compounds exhibit significant antimicrobial activities, comparable to standard antibiotics like Ampicillin and Flucanazole against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Helal et al., 2013).

Material Science Applications

In the field of material science, Bentiss et al. (2009) investigated the corrosion inhibition properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound with a core structure reminiscent of N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride. The study found that this compound effectively inhibits the acidic corrosion of mild steel, with an efficiency reaching up to 98% at certain concentrations. This suggests its utility in corrosion protection applications (Bentiss et al., 2009).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is “Warning” according to the safety information . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWAEVPWHJTDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride

CAS RN

1609407-27-3
Record name Propanamide, N-(4-amino-2-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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